molecular formula C25H26N2O2 B3125736 N,N',N'-tribenzylbutanediamide CAS No. 329079-63-2

N,N',N'-tribenzylbutanediamide

Cat. No.: B3125736
CAS No.: 329079-63-2
M. Wt: 386.5 g/mol
InChI Key: RJFZGLVEVWAWIZ-UHFFFAOYSA-N
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Description

N,N',N'-Tribenzylbutanediamide (C28H28N2O2) is a diamide derivative featuring a butanediamide backbone substituted with three benzyl groups.

Properties

IUPAC Name

N,N',N'-tribenzylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(26-18-21-10-4-1-5-11-21)16-17-25(29)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15H,16-20H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFZGLVEVWAWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N',N'-Tribenzylbutanediamide is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a butanediamide backbone with three benzyl groups attached. This structural configuration is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Polyamine Oxidase Inhibition : Research indicates that similar compounds, such as N,N'-dibenzyl-1,4-diaminobutane, act as substrates for polyamine oxidase (PAO), suggesting that this compound may also inhibit this enzyme. PAO plays a crucial role in the metabolism of polyamines, which are involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : Studies have shown that derivatives of butanediamides exhibit antimicrobial properties. The presence of multiple benzyl groups may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action.
  • Anticancer Potential : There is growing evidence that compounds with similar structures can interfere with cancer-related pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies suggest that these compounds may bind to specific proteins involved in cancer progression .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has been investigated for its effectiveness against both bacterial and fungal strains, demonstrating promising results in preliminary assays.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the enzymatic activity of similar diamines on PAO, showing significant substrate interactions.
Explored the mechanisms by which para-substituted diamines affect flavin reduction rates, highlighting their biochemical pathways.
Discussed the inhibitory effects of diamines on polyamine metabolism, linking these findings to potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

N,N,N',N'-Tetrabutylpentanediamide (C21H42N2O2)

  • Structure : Features a pentanediamide backbone with four butyl groups.
  • Molecular Weight : 354.57 g/mol, lighter than the tribenzyl derivative due to shorter alkyl chains .
  • Properties: Higher hydrophobicity from alkyl chains but lacks aromatic interactions. Likely used as a solvent or ligand in non-polar systems.

N,N'-Dibenzylthiocarbamide (C15H16N2S)

  • Structure : Thiocarbamide (CSNH2) core with two benzyl groups.
  • Applications : Used in drug synthesis (e.g., antithyroid agents). The thiocarbonyl group enhances reactivity in nucleophilic substitutions compared to carbonyl .

N,N,N',N'-Tetramethylethanediamide (C6H12N2O2)

  • Structure : Ethanediamide with four methyl groups.
  • Properties : Highly polar due to small methyl groups; used as a catalyst or buffer in organic reactions. Lower thermal stability than benzyl derivatives .

Backbone Length and Functional Groups

N,N-Dibenzyl-N'-(4-tert-butylphenyl)butanediamide (C28H32N2O2)

  • Structure : Butanediamide with two benzyl groups and one tert-butylphenyl group.
  • Molecular Weight : ~436.5 g/mol. The bulky tert-butyl group sterically hinders interactions but improves solubility in organic solvents .

N,N,N',N'-Tetrahexylpropanediamide (C27H52N2O2)

  • Structure : Propanediamide with four hexyl chains.
  • Applications : Likely used in lipid bilayer studies or as a surfactant due to long alkyl chains .

Pharmacological and Industrial Relevance

Benzathine Benzylpenicillin (C48H56N6O8S2)

  • Structure : Penicillin salt with dibenzylethylenediamine.
  • Applications : Long-acting antibiotic. Highlights the role of benzyl groups in stabilizing drug formulations .

N,N,N′,N′-Tetrabenzyl-N′′-(2,6-difluorobenzoyl)phosphoric Triamide

  • Structure : Phosphoric triamide with benzyl and fluorobenzoyl groups.
  • Applications : Used in coordination chemistry; fluorine atoms enhance electronegativity for metal binding .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
N,N',N'-Tribenzylbutanediamide C28H28N2O2 ~436.5 3 Benzyl Organic synthesis, potential drug intermediate
N,N,N',N'-Tetrabutylpentanediamide C21H42N2O2 354.57 4 Butyl Solvent, non-polar ligand
N,N'-Dibenzylthiocarbamide C15H16N2S 264.36 2 Benzyl, Thiocarbonyl Drug synthesis (antithyroid agents)
N,N,N',N'-Tetramethylethanediamide C6H12N2O2 144.17 4 Methyl Catalyst, buffer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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